molecular formula C15H13NO B14737030 (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one CAS No. 6394-69-0

(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one

Cat. No.: B14737030
CAS No.: 6394-69-0
M. Wt: 223.27 g/mol
InChI Key: WNTYCPAEUVXQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is also known as a Schiff base, which is formed by the condensation of an amine with a carbonyl compound. The structure of this compound includes a phenyl group and a 4-methylphenyl group attached to the imine functionality, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one typically involves the condensation reaction between 4-methylbenzylamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and water is removed as a byproduct. The reaction can be catalyzed by an acid, such as hydrochloric acid, to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-Methoxyphenyl)imino]-1-phenylethan-1-one
  • (2E)-2-[(4-Chlorophenyl)imino]-1-phenylethan-1-one
  • (2E)-2-[(4-Fluorophenyl)imino]-1-phenylethan-1-one

Uniqueness

(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes. This structural feature can differentiate it from other similar compounds and contribute to its distinct properties and applications.

Properties

CAS No.

6394-69-0

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-methylphenyl)imino-1-phenylethanone

InChI

InChI=1S/C15H13NO/c1-12-7-9-14(10-8-12)16-11-15(17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

WNTYCPAEUVXQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.